Isophrymarol acetate

描述

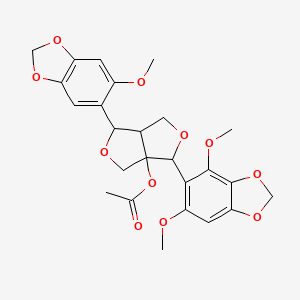

Isophrymarol acetate (CAS: 115196-17-3) is a lignan-derived acetate ester, primarily utilized in pharmaceutical and biochemical research. Lignans are polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . It is marketed as a high-purity reference standard (¥4650/5mg), indicating its specialized use in analytical and experimental settings .

属性

分子式 |

C25H26O11 |

|---|---|

分子量 |

502.5 g/mol |

IUPAC 名称 |

[3-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |

InChI |

InChI=1S/C25H26O11/c1-12(26)36-25-9-31-21(13-5-16-17(33-10-32-16)6-15(13)27-2)14(25)8-30-24(25)20-18(28-3)7-19-22(23(20)29-4)35-11-34-19/h5-7,14,21,24H,8-11H2,1-4H3 |

InChI 键 |

SHBXMLHCUQHOOK-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OC12COC(C1COC2C3=C(C=C4C(=C3OC)OCO4)OC)C5=CC6=C(C=C5OC)OCO6 |

产品来源 |

United States |

准备方法

Isophrymarol acetate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The general reaction can be represented as follows:

R-COOH+R’-OH→R-COOR’+H2O

In industrial settings, the reaction conditions are carefully controlled to favor the production of the ester. The resultant ester and water are then separated by distillation due to their difference in boiling points .

化学反应分析

Isophrymarol acetate, like other esters, can undergo various chemical reactions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into its corresponding carboxylic acid and alcohol.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves exchanging the organic group R’ of an ester with the organic group of an alcohol. This is typically catalyzed by acids or bases.

科学研究应用

Isophrymarol acetate has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: Its aromatic properties make it useful in the study of olfactory receptors.

Medicine: Esters like this compound are often explored for their potential therapeutic properties.

作用机制

The mechanism by which isophrymarol acetate exerts its effects is primarily through its interaction with olfactory receptors due to its aromatic properties. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid, which can then participate in various metabolic pathways .

相似化合物的比较

Structural and Functional Group Comparison

Isophrymarol acetate belongs to the lignan acetate family, distinguished by its acetylated hydroxyl groups. Below is a comparison with structurally related compounds:

Key Observations :

- This compound and syringaresinol diacetate share lignan cores but differ in the number of acetyl groups and substitution patterns.

- Simple esters like isoamyl and isobutyl acetate lack the polyphenolic complexity of lignan acetates, limiting their biological activity .

- Megestrol acetate, a steroid acetate, highlights the role of esterification in enhancing drug stability and receptor binding .

Physical and Chemical Properties

Key Observations :

- This compound’s lipophilicity (inferred from its lignan structure) contrasts with the water-insoluble but volatile nature of industrial esters like isoamyl acetate .

- Megestrol acetate’s stability underlines its pharmaceutical utility, whereas simpler acetates are more reactive .

Key Observations :

- This compound’s niche research applications contrast with the industrial and consumer uses of simpler acetates.

- Safety profiles correlate with molecular complexity: lignan and steroid acetates require specialized handling, while industrial esters pose immediate physical hazards .

生物活性

Isophrymarol acetate, a compound derived from various plant sources, has garnered attention in recent years due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound is classified under the category of natural products with potential therapeutic applications. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₈O₄

- CAS Number : 115196-17-3

This compound is often isolated from plant extracts and has been studied for its pharmacological properties.

Biological Activities

The biological activity of this compound encompasses several areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 500 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .

2. Cytotoxic Effects

The cytotoxic potential of this compound has also been assessed against various cancer cell lines. Notably, it showed promising results:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HCT-116 | 13.5 |

| HEP-2 | 25.3 |

These values indicate that this compound possesses significant cytotoxic activity, making it a potential candidate for cancer treatment .

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound exhibited strong scavenging activity with an IC₅₀ value of 78.7 µg/mL, which is notable compared to standard antioxidants like ascorbic acid (IC₅₀ = 10.6 µg/mL) .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Study on Antimicrobial Properties : A comprehensive study evaluated the antibacterial efficacy of this compound against multiple pathogens. The findings confirmed its potential as an effective antimicrobial agent and highlighted the need for further research into its mechanisms of action.

- Cytotoxicity Assessment : In a laboratory setting, this compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects that warrant further investigation into its use in cancer therapy.

常见问题

Q. What are the key steps in synthesizing isophrymarol acetate via esterification, and how does reagent stoichiometry influence yield?

- Methodological Answer : this compound can be synthesized via acid-catalyzed esterification, analogous to isopentyl acetate synthesis. The reaction involves protonation of acetic acid by sulfuric acid, nucleophilic attack by the alcohol (e.g., isophrymarol), and subsequent dehydration to form the ester. To maximize yield, use an excess of acetic acid (2.6× the limiting reagent, typically the alcohol) to shift equilibrium via Le Chatelier’s principle . Purification involves extraction, drying (e.g., anhydrous Na₂SO₄), and distillation. Yield optimization requires precise control of reaction time, temperature (typically 100–120°C), and catalyst concentration .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer : Purity is assessed using gas chromatography (GC) coupled with mass spectrometry (GC-MS) to identify residual reactants or byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by analyzing characteristic peaks (e.g., ester carbonyl at ~170 ppm in ¹³C NMR). Melting point determination and thin-layer chromatography (TLC) with UV visualization provide additional validation .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing this compound synthesis under heterogeneous catalysis?

- Methodological Answer : A full 2³ central composite rotatable design (CCRD) can optimize reaction parameters (e.g., temperature, catalyst loading, molar ratio). For example, ultrasonic-assisted esterification with immobilized lipases improves reaction efficiency by enhancing mass transfer. Response surface methodology (RSM) models the interaction between variables and identifies optimal conditions (e.g., 60°C, 5% w/w catalyst, 1:3 alcohol:acid ratio) . Statistical validation (ANOVA) ensures model reliability, with p-values <0.05 indicating significant factors .

Q. How do structural modifications of this compound impact its pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., substituting methoxy groups or altering the acetate moiety) and testing in vitro bioactivity. For example, SKCa channel modulation can be assessed via electrophysiological assays using N-methyl-laudanosine analogs . Computational modeling (e.g., molecular docking) predicts binding affinity to target receptors, while in vivo pharmacokinetic studies evaluate bioavailability and metabolite profiles .

Q. What analytical techniques resolve contradictions in reported stability data for this compound?

- Methodological Answer : Stability studies under varying conditions (pH, temperature, light) are analyzed via high-performance liquid chromatography (HPLC) to quantify degradation products. Conflicting data may arise from differences in sample preparation (e.g., solvent polarity) or storage conditions. Accelerated stability testing (40°C/75% RH for 6 months) with Arrhenius equation extrapolation predicts shelf life. X-ray absorption spectroscopy (XAS) elucidates molecular interactions affecting stability, such as cation-acetate binding .

Q. How can researchers design in vitro release studies for this compound-loaded nanoparticles?

- Methodological Answer : Use solid lipid nanoparticles (SLNs) for controlled release. Prepare SLNs via hot homogenization, and characterize particle size (dynamic light scattering) and encapsulation efficiency (ultracentrifugation). In vitro release is tested in simulated physiological buffers (e.g., PBS pH 7.4) using dialysis membranes. Compare release profiles to conventional tablets, applying mathematical models (e.g., Higuchi kinetics) to analyze diffusion mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。